molecular formula C11H19N3O2 B13536970 Methyl 3-(2-isopropyl-1h-imidazol-1-yl)-2-(methylamino)propanoate

Methyl 3-(2-isopropyl-1h-imidazol-1-yl)-2-(methylamino)propanoate

Cat. No.: B13536970
M. Wt: 225.29 g/mol
InChI Key: YJSKYNBTWFTUKK-UHFFFAOYSA-N
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Description

Methyl 3-(2-isopropyl-1h-imidazol-1-yl)-2-(methylamino)propanoate is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-isopropyl-1h-imidazol-1-yl)-2-(methylamino)propanoate typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, ammonia, and formaldehyde.

    Alkylation: The imidazole ring is then alkylated with isopropyl bromide to introduce the isopropyl group.

    Esterification: The resulting compound undergoes esterification with methyl chloroformate to form the methyl ester.

    Amination: Finally, the compound is aminated with methylamine to introduce the methylamino group.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-isopropyl-1h-imidazol-1-yl)-2-(methylamino)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole oxides, while reduction may produce reduced imidazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(2-isopropyl-1h-imidazol-1-yl)-2-(methylamino)propanoate involves its interaction with specific molecular targets and pathways. The imidazole ring is known to interact with various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(1h-imidazol-1-yl)-2-(methylamino)propanoate: Lacks the isopropyl group.

    Methyl 3-(2-ethyl-1h-imidazol-1-yl)-2-(methylamino)propanoate: Contains an ethyl group instead of an isopropyl group.

    Methyl 3-(2-isopropyl-1h-imidazol-1-yl)-2-(ethylamino)propanoate: Contains an ethylamino group instead of a methylamino group.

Uniqueness

The presence of the isopropyl group and the methylamino group in Methyl 3-(2-isopropyl-1h-imidazol-1-yl)-2-(methylamino)propanoate may confer unique biological activities and chemical properties compared to its analogs. These structural differences can affect the compound’s reactivity, solubility, and interaction with biological targets.

Properties

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

IUPAC Name

methyl 2-(methylamino)-3-(2-propan-2-ylimidazol-1-yl)propanoate

InChI

InChI=1S/C11H19N3O2/c1-8(2)10-13-5-6-14(10)7-9(12-3)11(15)16-4/h5-6,8-9,12H,7H2,1-4H3

InChI Key

YJSKYNBTWFTUKK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=CN1CC(C(=O)OC)NC

Origin of Product

United States

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